molecular formula C10H18N2O3 B7987393 [(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7987393
M. Wt: 214.26 g/mol
InChI Key: MXAUEFAZAUYOPH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Acetyl-Methyl-Amino Group: This step involves the acetylation of the piperidine ring followed by the introduction of the methyl-amino group. Common reagents used in this step include acetic anhydride and methylamine.

    Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group to the piperidine ring. This can be achieved through various methods, including the reaction of the piperidine derivative with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of [®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl-methyl-amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid has various scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    Acetylpiperidine: A piperidine derivative with an acetyl group attached to the nitrogen atom.

Uniqueness

[®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is unique due to the presence of both the acetyl-methyl-amino group and the acetic acid moiety, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

2-[(3R)-3-[acetyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11(2)9-4-3-5-12(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUEFAZAUYOPH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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